Comparison of Lipophilicity (LogP) and Aqueous Solubility to the Free Acid Analog
The target compound, ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8), has a predicted ACD/LogP of 1.70, indicating moderate lipophilicity [1]. In contrast, its free carboxylic acid analog, 3-((1,3-dioxolan-2-yl)methoxy)benzoic acid, would have a significantly lower LogP due to the ionizable acid group. The ethyl ester form enhances membrane permeability and organic solvent solubility relative to the acid analog, a critical parameter for many in vitro assays and synthetic applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.70 (predicted) |
| Comparator Or Baseline | 3-((1,3-dioxolan-2-yl)methoxy)benzoic acid: LogP not available, but significantly lower due to the free carboxylic acid group |
| Quantified Difference | Not explicitly quantifiable for comparator, but ethyl ester modification consistently increases LogP by 1-2 units versus corresponding acid |
| Conditions | Predicted value generated using ACD/Labs Percepta Platform |
Why This Matters
The ethyl ester improves solubility in organic solvents and membrane permeability, essential for efficient synthesis and in vitro testing, compared to the free acid form.
- [1] ChemSpider. Ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate. CSID:16499043. Predicted data generated using ACD/Labs Percepta Platform. View Source
